molecular formula C11H11ClO3 B2858638 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone CAS No. 887694-24-8

2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone

Cat. No. B2858638
CAS RN: 887694-24-8
M. Wt: 226.66
InChI Key: SPKGWHDVENEFOI-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone, or 2-CBE for short, is a chemical compound that has been the subject of much research in recent years. It is a member of the dioxepin family, and its structure is similar to that of other compounds in the family, such as diazepam and oxazepam. 2-CBE has a wide range of potential applications in scientific research, including as a drug target and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Photochemical Properties and Reactions

One study discusses the photoisomerization properties of related cyclic sulfoxides, leading to compounds with potential for further chemical transformations. This research highlights the compound's utility in photochemical synthesis, offering insights into its behavior under light irradiation, which could be beneficial in developing light-sensitive materials or reactions (Kowalewski & Margaretha, 1993).

Synthetic Methodologies

Another area of application involves the synthesis of novel derivatives, such as 1,4-benzoxazepin-2-one, through efficient and simple methodologies. This demonstrates the compound's role in facilitating the creation of new chemical entities, which could have implications in materials science, pharmaceuticals, and organic chemistry (Khaleghi et al., 2011).

Heterocyclic Chemistry

Research also delves into the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing the compound's versatility in generating heterocyclic structures. These findings could be pivotal for developing new drugs or materials with specific biological or chemical properties (Shaabani et al., 2009).

Molecular Design and Analysis

Another study focuses on the molecular design of acyclic polyether dicarboxylic acids for selective metal extraction. The research explores the compound's application in environmental chemistry and metal recovery, indicating its potential in designing selective extractants for heavy metals (Hayashita et al., 1999).

properties

IUPAC Name

2-chloro-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKGWHDVENEFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)CCl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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